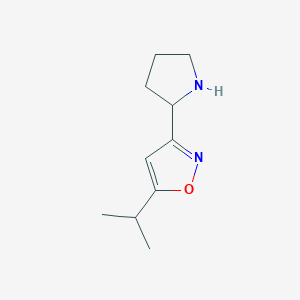

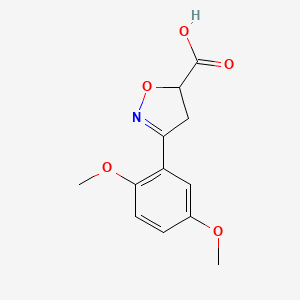

![molecular formula C14H20N2O3 B1294089 4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 886364-39-2](/img/structure/B1294089.png)

4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine” is a chemical compound with the molecular formula C14H20N2O3 . It has an average mass of 264.320 Da and a monoisotopic mass of 264.147400 Da . It is also known by other names such as “tert-Butyl 7-hydroxy-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate” and "tert-Butyl 7-hydroxy-2,3-dihydro-1H-benzo[e][1,4]diazepine-4 (5H)-carboxylate" .

Molecular Structure Analysis

The molecular structure of “4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine” consists of 14 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

The boiling point of “4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine” is approximately 439.7±45.0°C at 760 mmHg. It has a density of 1.165±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Proteomics Research

This compound is utilized in proteomics research where it serves as a biochemical tool for the study of protein interactions and functions. Its structure allows for selective binding to certain protein targets, which can be useful for identifying protein-protein interactions and understanding the role of specific proteins in biological processes .

Organic Synthesis

In the field of organic synthesis , this compound is used as a building block for the synthesis of more complex molecules. Its reactive sites make it a versatile precursor for the construction of various heterocyclic compounds, which are often found in pharmaceuticals and agrochemicals .

Medicinal Chemistry

As part of medicinal chemistry , researchers explore the therapeutic potential of derivatives of this compound. It can be modified to create new compounds with potential activity against various diseases, including cancer, due to its ability to interact with biological macromolecules .

Neuropharmacology

In neuropharmacology , this compound’s diazepine core is of interest due to its relevance to compounds that affect the central nervous system. It could be used to develop new drugs that target GABA receptors, which are implicated in conditions such as anxiety and epilepsy .

Enzyme Inhibition Studies

This compound can act as an inhibitor for certain enzymes, making it valuable for enzyme inhibition studies . By blocking enzyme activity, researchers can better understand the enzyme’s role in metabolic pathways and potentially develop new treatments for diseases where these enzymes are overactive .

Biomarker Discovery

In biomarker discovery , the compound can be used to modify peptides or proteins, thereby aiding in the identification of biomarkers for diseases. This is crucial for the development of diagnostic tools and for understanding the pathophysiology of diseases .

Drug Delivery Systems

The compound’s structure allows for the development of drug delivery systems . It can be engineered to carry therapeutic agents to specific sites in the body, improving the efficacy and reducing the side effects of drugs .

Chemical Biology

Lastly, in chemical biology , this compound is used to probe the function of biological systems. By introducing it into living organisms or cells, scientists can trace its effects and interactions, leading to a better understanding of biological processes .

Propiedades

IUPAC Name |

tert-butyl 7-hydroxy-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-7-6-15-12-5-4-11(17)8-10(12)9-16/h4-5,8,15,17H,6-7,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYILRTSVQZCYTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC2=C(C1)C=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649623 |

Source

|

| Record name | tert-Butyl 7-hydroxy-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine | |

CAS RN |

886364-39-2 |

Source

|

| Record name | 1,1-Dimethylethyl 1,2,3,5-tetrahydro-7-hydroxy-4H-1,4-benzodiazepine-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886364-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 7-hydroxy-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

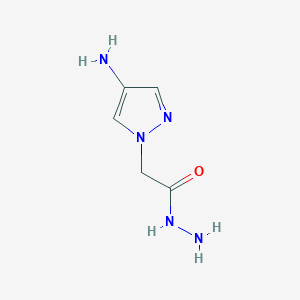

![6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1294015.png)

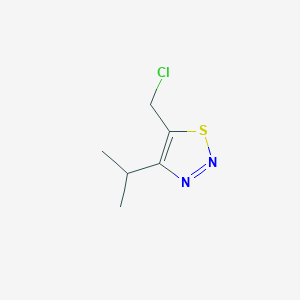

![[3-(4-Fluorophenyl)isoxazol-5-yl]methylamine](/img/structure/B1294016.png)

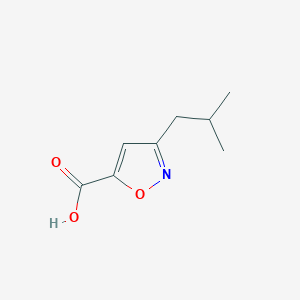

![2-Ethyl-2-[(methylamino)methyl]butan-1-ol](/img/structure/B1294020.png)

![9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one](/img/structure/B1294025.png)

![5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1294027.png)